molecular formula C16H18N4O4 B4266838 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine

Cat. No. B4266838
M. Wt: 330.34 g/mol
InChI Key: GBTPTZKBXQKGGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine, also known as CNS-5161, is a piperazine derivative that has gained attention in the scientific community for its potential as a therapeutic agent. This compound has been studied extensively for its ability to modulate the activity of certain neurotransmitters in the brain, which has led to its investigation as a possible treatment for various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain. Specifically, it has been shown to increase the activity of the neurotransmitter serotonin and to decrease the activity of the neurotransmitter dopamine. These effects are thought to contribute to its potential therapeutic benefits for various neurological disorders.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase levels of serotonin in the brain, which is thought to contribute to its potential antidepressant effects. In addition, it has been shown to decrease levels of dopamine, which may be responsible for its potential antipsychotic effects. Other effects of 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine include changes in levels of other neurotransmitters, as well as alterations in brain activity and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. In addition, its effects on neurotransmitter activity and behavior are well-characterized, making it a useful tool for studying the brain. However, one limitation of using 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine. One possible avenue of investigation is its potential as a treatment for various neurological disorders, such as depression and anxiety. In addition, further research could be conducted to better understand its mechanism of action and how it interacts with other neurotransmitters in the brain. Finally, there may be potential for the development of new compounds based on the structure of 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine, which could have even greater therapeutic potential.

Scientific Research Applications

1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine has been the subject of numerous scientific studies, with a particular focus on its potential as a therapeutic agent for various neurological disorders. Its ability to modulate the activity of certain neurotransmitters in the brain has led to its investigation as a possible treatment for conditions such as depression, anxiety, and schizophrenia. In addition, 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(4-nitrophenyl)piperazine has also been studied for its potential as a cognitive enhancer, with some evidence suggesting that it may improve memory and learning.

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-11-15(12(2)24-17-11)16(21)19-9-7-18(8-10-19)13-3-5-14(6-4-13)20(22)23/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTPTZKBXQKGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1,2-oxazol-4-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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